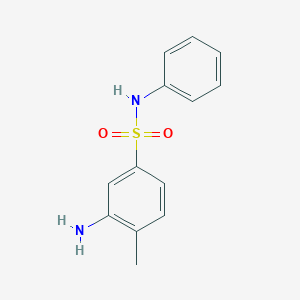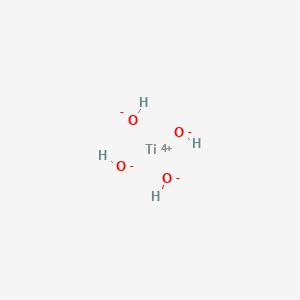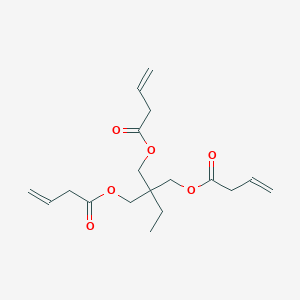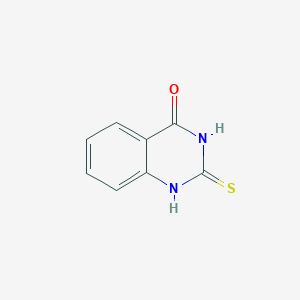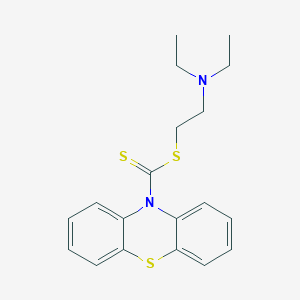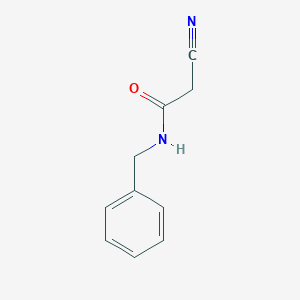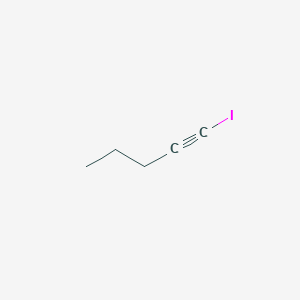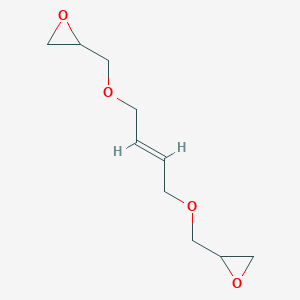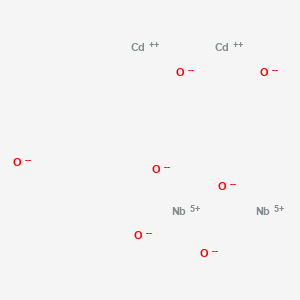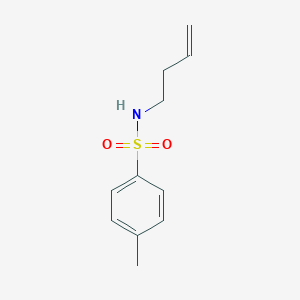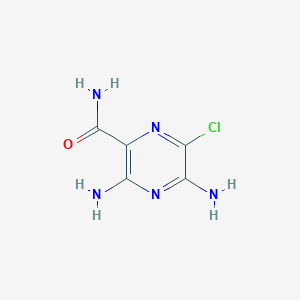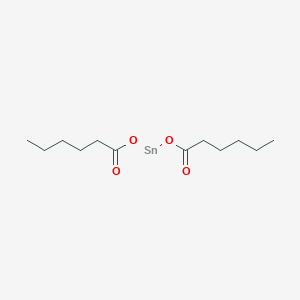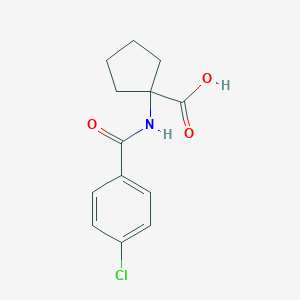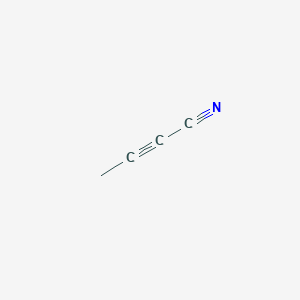
Cyanopropyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanopropyne is a chemical compound with the molecular formula C4H3N. It is a highly reactive molecule that has been widely used in scientific research applications. Cyanopropyne is a member of the nitrile family and is known for its unique properties that make it an important tool in many fields of research.
Mecanismo De Acción
Cyanopropyne is a highly reactive molecule that undergoes various reactions in the presence of different reagents. It can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols. It can also undergo substitution reactions with various electrophiles, such as halogens and acyl chlorides. These reactions make cyanopropyne a versatile tool in many fields of research.
Efectos Bioquímicos Y Fisiológicos
Cyanopropyne has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been used as a tool to study the mechanism of action of anticancer drugs. Cyanopropyne has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanopropyne has several advantages and limitations for lab experiments. Its high reactivity makes it a versatile tool in many fields of research. However, its highly reactive nature also makes it difficult to handle and store. Cyanopropyne is also toxic and must be handled with care.
Direcciones Futuras
There are several future directions for the use of cyanopropyne in scientific research. One direction is the synthesis of new compounds using cyanopropyne as a precursor. Another direction is the study of the mechanism of reactions involving nitriles. Cyanopropyne can also be used to study the formation of carbon-carbon bonds and the synthesis of pharmaceuticals and agrochemicals.
Conclusion:
Cyanopropyne is a highly reactive molecule that has been widely used in scientific research applications. Its unique properties make it an important tool in many fields of research. Cyanopropyne has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
Cyanopropyne can be synthesized using various methods, including the reaction of acetylene with cyanogen chloride, the reaction of acetylene with hydrogen cyanide, and the reaction of propargyl bromide with sodium cyanide. These methods have been used to produce cyanopropyne with high purity and yield.
Aplicaciones Científicas De Investigación
Cyanopropyne has been used extensively in scientific research applications. It is used as a precursor for the synthesis of various compounds, including amino acids, peptides, and nucleotides. Cyanopropyne has been used to study the mechanism of reactions involving nitriles, as well as the formation of carbon-carbon bonds. It has also been used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
13752-78-8 |
|---|---|
Nombre del producto |
Cyanopropyne |
Fórmula molecular |
C4H3N |
Peso molecular |
65.07 g/mol |
Nombre IUPAC |
but-2-ynenitrile |
InChI |
InChI=1S/C4H3N/c1-2-3-4-5/h1H3 |
Clave InChI |
WNXDCVVDPKHWMW-UHFFFAOYSA-N |
SMILES |
CC#CC#N |
SMILES canónico |
CC#CC#N |
Otros números CAS |
13752-78-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



